(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Mechanism of Action
Target of Action
Proline and its derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
For instance, proline can act as a bifunctional organocatalyst, capable of catalyzing reactions with high stereoselectivity . The reaction may proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis .
Biochemical Pathways
For example, proline metabolism involves the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .
Result of Action
Proline and its derivatives are known to influence cell death and survival in microorganisms, plants, and animals .
Biochemical Analysis
Biochemical Properties
The biochemical properties of ®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride are largely influenced by its structure, which includes a carboxylic acid group and a pyrrolidine ring This structure allows it to participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
The effects of ®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride on cellular processes are not well-studied. As a derivative of proline, it may influence cell function. Proline is known to play a role in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an amino acid derivative, it could potentially interact with biomolecules, inhibit or activate enzymes, and influence gene expression . These potential mechanisms need to be confirmed with experimental evidence.
Metabolic Pathways
As a derivative of proline, it could potentially be involved in proline metabolism, which includes interactions with various enzymes and cofactors
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-Methylpyrrolidine.
Carboxylation: The precursor undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, differing in its spatial configuration.
2-Methylproline hydrochloride: A structurally similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring chiral specificity.
Properties
IUPAC Name |
(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABDPNGQMUFH-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123053-48-5 |
Source
|
Record name | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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